molecular formula C18H26ClN3O3 B000966 Prucalopride CAS No. 179474-81-8

Prucalopride

Cat. No. B000966
CAS RN: 179474-81-8
M. Wt: 367.9 g/mol
InChI Key: ZPMNHBXQOOVQJL-UHFFFAOYSA-N
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Description

Prucalopride is a highly selective serotonin 5-HT4 receptor agonist . It is used to treat chronic idiopathic constipation (CIC), a condition characterized by difficult or infrequent passage of stools that lasts for 3 months or longer and is not caused by a disease or a medication . It is also used for the treatment of moderate to severe irritable bowel syndrome (IBS) associated constipation when laxatives have become ineffective .


Synthesis Analysis

The synthesis process of prucalopride involves a solvent recrystallization step in a reaction for synthesizing 4-amino-5-chloro-2,3-dihydrobenzofuran-7-formic acid with a commercially available raw material . Another synthesis process involves the condensation of 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid with 1-(3-methoxypropyl)-4-piperidinamine in the presence of ethyl chloroformate and N,N-diethylethanamine in trichloromethane .


Molecular Structure Analysis

Prucalopride has a molecular formula of C18H26ClN3O3 and a molecular weight of 367.87 . Its IUPAC name is 4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide .


Physical And Chemical Properties Analysis

Prucalopride has a density of 1.3±0.1 g/cm3, a boiling point of 481.4±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . Its LogD oct,pH7.4 is 0.87 .

Scientific Research Applications

Relief of Constipation Induced by Motility Impairment

Prucalopride (PCD) is a contemporary medication that was licensed in the USA in 2018 for the relief of constipation induced by motility impairment . It exhibits high selectivity and affinity toward the 5-HT4 receptor .

Nano-level Assay of Prucalopride

A green chemistry compatible approach was implemented for PCD assay. The strategy utilizes molecular size-based resonance Rayleigh scattering phenomena resulting from the dual complex association between Cilefa Pink B and PCD . This approach was successfully applied for PCD analysis in the prescribed dosage form .

Cardiovascular Safety

The probability of prolonging the QT interval with prucalopride at dosages of 2 and 4 mg/day was modest and comparable to that with control concerning cardiovascular tolerance . Healthy volunteers who took prucalopride at doses as high as twenty mg/day did not experience any clinically significant changes in their cardiovascular factors .

Metabolite Profiling in Rats

An efficient strategy was proposed for comprehensive metabolite profiling of prucalopride after oral administration in rat plasma, urine, and feces samples . This strategy significantly improved the targeted detection and identification for metabolites in vivo .

Sample Preparation Method for Plasma Samples

Different sample preparation methods were investigated to obtain superior extraction efficiency. These methods include the commonly used protein precipitation (PP) with methanol and acetonitrile and liquid–liquid extraction (LLE) with ethyl acetate and n-butanol .

Dosage Adjustment for Renal Insufficiency

Following single-dose administration of prucalopride 2 mg, plasma concentrations of the drug were 25%, 51% and 230% higher in subjects with mild, moderate and severe renal insufficiency, respectively, than in subjects with normal renal function . A reduction of the dosage to half the normal adult dosage is recommended in patients with severe, but not mild or moderate, renal insufficiency .

Mechanism of Action

Target of Action

Prucalopride is a highly selective and high-affinity 5-HT4 receptor agonist . The 5-HT4 receptors are richly distributed in the brain and are known to mediate cognitive function and regulate mood . They are also identified as neurogenerative and neuroprotective actions, which are vital to the maintenance of a normal enteric nervous system .

Mode of Action

Prucalopride’s action at the receptor site promotes cholinergic and nonadrenergic, noncholinergic neurotransmission by enteric neurons . This leads to the stimulation of the peristaltic reflex, intestinal secretions, and gastrointestinal motility . It targets the impaired motility associated with chronic constipation, thus normalizing bowel movements .

Biochemical Pathways

Prucalopride has been found to inhibit the AKT-mTOR pathway, a key regulator of cell growth and proliferation . It significantly promotes autophagy by increasing the expression level of Beclin 1 and LC3-II, while decreasing the expression level of p62 . This suggests that prucalopride may have an anti-tumor role in certain cells .

Pharmacokinetics

Prucalopride has an absolute oral bioavailability of 93.2% , with no appreciable first-pass metabolism . Its renal clearance is reported to be of 17 L/h, which actually exceeds the glomerular filtration rate of the kidney .

Result of Action

Prucalopride’s action results in impaired proliferation, migration, and invasiveness of certain cells, such as glioma cells . It enhances the apoptosis rate of these cells, accompanied by the increased pro-apoptosis proteins Bax and Cleaved caspase-3 and decreased anti-apoptosis protein Bcl-2 .

Action Environment

It’s known that prucalopride’s action can be influenced by the physiological state of the patient, such as the presence of chronic constipation

Safety and Hazards

Prucalopride may cause serious side effects including unusual changes in mood or behavior, ongoing or worsening depression, and thoughts about suicide or hurting yourself . It is generally well tolerated in patients with chronic constipation, with the most commonly reported adverse events being headache, nausea, abdominal pain, and diarrhea .

Future Directions

Prucalopride is an important option for use in patients with chronic constipation who have not experienced adequate relief with laxatives . Further investigation of prucalopride for imaging the active state of 5-HT4-R is worthwhile, in view of the therapeutic applications of 5-HT4 agonists for treatment of gastrointestinal motility disorders .

properties

IUPAC Name

4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O3/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14/h11-12H,2-10,20H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMNHBXQOOVQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5057670
Record name Prucalopride
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Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

<1 mg/mL
Record name Prucalopride
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Mechanism of Action

Prucalopride acts as a selective stimulator of the 5-HT4 receptors while having no interaction with hERG channel or 5-HT1 receptors which reduces significantly the cardiovascular risk found in other similar drugs. 5-HT4 receptors can be found throughout the gastrointestinal tract primarily in smooth muscle cells, enterochromaffin cells, and myenteric plexus. Its activation produces the release of acetylcholine which is the major excitatory neurotransmitter in the GI tract. Hence, prucalopride stimulates motility by interacting specifically with 5-HT4 receptors in the GI tract which causes a release of acetylcholine and further contraction of the muscle layer of the colon and relaxation of the circular muscle layer leading to the propulsion of luminal content.
Record name Prucalopride
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Product Name

Prucalopride

CAS RN

179474-81-8
Record name Prucalopride
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Record name Prucalopride
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Melting Point

>196 ºC
Record name Prucalopride
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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